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Abstract
TPOP146 is a potent and selective chemical probe targeting the bromodomains of the CREB-

binding protein (CBP) and its paralog E1A binding protein p300. These two proteins are critical

transcriptional co-activators, functioning as histone acetyltransferases (HATs) that play a pivotal

role in the regulation of gene expression. Dysregulation of CBP/p300 activity is implicated in a

variety of diseases, most notably cancer. TPOP146 serves as a valuable tool for elucidating the

biological functions of the CBP/p300 bromodomains and for the validation of these proteins as

therapeutic targets. This technical guide provides an in-depth overview of the target

identification and validation of TPOP146, including its selectivity profile, detailed experimental

protocols for its characterization, and its effects in cellular contexts.

Target Identification: CBP/p300 Bromodomains
TPOP146 was identified as a selective inhibitor of the bromodomains of CBP and p300.[1]

These proteins are large, multi-domain transcriptional co-activators that integrate signals from

numerous signaling pathways to regulate gene expression. A key feature of CBP and p300 is

their intrinsic histone acetyltransferase (HAT) activity, which is responsible for acetylating

histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine

residues on histones, leading to a more relaxed chromatin structure that is accessible to the

transcriptional machinery.
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The bromodomain of CBP/p300 is a protein-protein interaction module that recognizes and

binds to acetylated lysine residues, including those on histone tails. This interaction is crucial

for anchoring the CBP/p300 complex to chromatin and for the subsequent acetylation of target

proteins. By competitively inhibiting the binding of acetylated lysines to the CBP/p300

bromodomain, TPOP146 disrupts this critical step in transcriptional activation.

Quantitative Data: Selectivity Profile of TPOP146
A key aspect of a chemical probe is its selectivity for its intended target over other related

proteins. The selectivity of TPOP146 was assessed against a panel of bromodomain-

containing proteins. The following table summarizes the binding affinities (Kd) of TPOP146 for

various bromodomains.

Bromodomain Kd (nM) Selectivity vs. CBP

CBP 134 1x

BRD4(1) 5020 >37x

BRD2(1) >50000 >373x

BRD3(2) >50000 >373x

BAZ2B >50000 >373x

CECR2 >50000 >373x

FALZ >50000 >373x

SMARCA2 >50000 >373x

SMARCA4 >50000 >373x

TRIM24 >50000 >373x

Data sourced from Popp et al., J Med Chem. 2016 Oct 13;59(19):8889-8912.[1]
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The validation of TPOP146 as a selective CBP/p300 bromodomain inhibitor involved a series

of biochemical and cellular assays.

Experimental Workflow for TPOP146 Identification and
Validation
The discovery and characterization of TPOP146 followed a structured workflow, beginning with

a chemical scaffold and progressing through optimization and cellular validation.
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Detailed Methodologies
This assay measures the change in the thermal denaturation temperature of a protein upon

ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the

protein.

Protocol:

Prepare a solution of the target bromodomain protein (e.g., CBP) at a final concentration of 2

µM in a buffer of 10 mM HEPES, pH 7.5, and 500 mM NaCl.

Add TPOP146 or other test compounds to the protein solution at a final concentration of 10

µM.

Add a fluorescent dye, such as SYPRO Orange, at a 1:1000 dilution. This dye fluoresces

when it binds to hydrophobic regions of the protein that are exposed upon unfolding.

Place the samples in a 96-well plate and use a real-time PCR instrument to monitor

fluorescence as the temperature is increased from 25°C to 96°C at a rate of 3°C per minute.

The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a

Boltzmann equation.

This competitive binding assay is used to determine the potency of inhibitors. It measures the

disruption of the interaction between the bromodomain and a fluorescently labeled acetylated

histone peptide.

Protocol:

Reagents:

GST-tagged CBP bromodomain

Europium-labeled anti-GST antibody (donor fluorophore)

Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
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In a 384-well plate, add the GST-tagged CBP bromodomain, the biotin-H4K8ac peptide, and

varying concentrations of TPOP146 in assay buffer.

Incubate for 15 minutes at room temperature.

Add the Europium-labeled anti-GST antibody and Streptavidin-APC.

Incubate for 1 hour at room temperature.

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm

and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates

displacement of the histone peptide by the inhibitor. IC50 values are determined by plotting

the emission ratio against the inhibitor concentration.

FRAP is used to demonstrate that TPOP146 can engage with the CBP bromodomain within the

nucleus of living cells.

Protocol:

Transfect cells (e.g., U2OS) with a plasmid expressing GFP-tagged CBP.

Treat the cells with either DMSO (vehicle control) or 1 µM TPOP146.

Identify a region of interest (ROI) within the nucleus and photobleach the GFP signal in this

area using a high-intensity laser.

Monitor the recovery of fluorescence in the bleached ROI over time.

The rate of fluorescence recovery is indicative of the mobility of the GFP-tagged protein. A

faster recovery suggests that the protein is more mobile, which in this case, indicates that

TPOP146 has displaced the bromodomain from its chromatin binding sites.

The half-life of recovery (t1/2) is calculated from the fluorescence recovery curves. A

significant decrease in the recovery half-life in TPOP146-treated cells compared to control

cells demonstrates target engagement.
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Cellular Effects of TPOP146
Inhibition of the CBP/p300 bromodomain by TPOP146 is expected to modulate the expression

of genes regulated by these co-activators. One important downstream target is the tumor

suppressor protein p53, which is acetylated by CBP/p300. This acetylation is crucial for p53's

transcriptional activity and its ability to induce cell cycle arrest and apoptosis. It has been

shown that inhibitors of the CBP/p300 bromodomain can modulate p53 acetylation.[2][3][4][5]

[6]

Signaling Pathway
CBP and p300 are central nodes in gene regulation. They are recruited to gene promoters and

enhancers by transcription factors. Once recruited, their HAT activity leads to the acetylation of

histones, which opens up the chromatin structure. The bromodomain of CBP/p300 then binds

to these acetylated histones, stabilizing the complex at the chromatin and facilitating the

recruitment of the basal transcription machinery, ultimately leading to gene expression.

TPOP146 disrupts this process by preventing the bromodomain from binding to acetylated

histones, thereby inhibiting the transcriptional activation of target genes.
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Conclusion
TPOP146 is a well-characterized, potent, and selective inhibitor of the CBP/p300

bromodomains. The comprehensive data from biochemical and cellular assays validate its on-

target activity and provide a clear mechanism of action. As a chemical probe, TPOP146 is an

invaluable tool for researchers investigating the roles of CBP and p300 in health and disease.

Its development paves the way for the exploration of CBP/p300 bromodomain inhibitors as

potential therapeutics, particularly in the context of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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